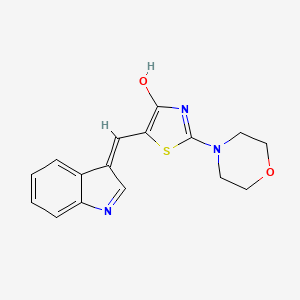
5-(1H-INDOL-3-YLMETHYLENE)-2-MORPHOLINO-1,3-THIAZOL-4-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1H-INDOL-3-YLMETHYLENE)-2-MORPHOLINO-1,3-THIAZOL-4-ONE is a synthetic organic compound that belongs to the class of thiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-INDOL-3-YLMETHYLENE)-2-MORPHOLINO-1,3-THIAZOL-4-ONE typically involves the condensation of indole-3-carbaldehyde with 2-(4-morpholinyl)-1,3-thiazol-4(5H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5-(1H-INDOL-3-YLMETHYLENE)-2-MORPHOLINO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indole or thiazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Aplicaciones Científicas De Investigación
5-(1H-INDOL-3-YLMETHYLENE)-2-MORPHOLINO-1,3-THIAZOL-4-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a component in chemical sensors and catalysts.
Mecanismo De Acción
The mechanism of action of 5-(1H-INDOL-3-YLMETHYLENE)-2-MORPHOLINO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and exhibiting antimicrobial properties.
Comparación Con Compuestos Similares
Similar Compounds
5-(1H-indol-3-ylmethylene)-2-(4-piperidinyl)-1,3-thiazol-4(5H)-one: Similar structure with a piperidine ring instead of a morpholine ring.
5-(1H-indol-3-ylmethylene)-2-(4-pyrrolidinyl)-1,3-thiazol-4(5H)-one: Similar structure with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
5-(1H-INDOL-3-YLMETHYLENE)-2-MORPHOLINO-1,3-THIAZOL-4-ONE is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Propiedades
Número CAS |
1105572-03-9 |
|---|---|
Fórmula molecular |
C16H15N3O2S |
Peso molecular |
313.4g/mol |
Nombre IUPAC |
5-[(Z)-indol-3-ylidenemethyl]-2-morpholin-4-yl-1,3-thiazol-4-ol |
InChI |
InChI=1S/C16H15N3O2S/c20-15-14(22-16(18-15)19-5-7-21-8-6-19)9-11-10-17-13-4-2-1-3-12(11)13/h1-4,9-10,20H,5-8H2/b11-9+ |
Clave InChI |
HHIJYVVJFOFKCD-PKNBQFBNSA-N |
SMILES |
C1COCCN1C2=NC(=C(S2)C=C3C=NC4=CC=CC=C43)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















